molecular formula C8H6ClNO B167649 4-Chloro-2-isocyano-1-methoxybenzene CAS No. 1930-95-6

4-Chloro-2-isocyano-1-methoxybenzene

Cat. No. B167649
CAS RN: 1930-95-6
M. Wt: 167.59 g/mol
InChI Key: IJPJMQBUSZVYEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-isocyano-1-methoxybenzene, also known as CICMB, is a chemical compound with the molecular formula C8H6ClNO. It is a colorless to light yellow crystalline solid that is widely used in scientific research applications. CICMB is a versatile compound that has been found to have several applications in the field of organic chemistry.

Mechanism Of Action

The mechanism of action of 4-Chloro-2-isocyano-1-methoxybenzene involves the formation of isocyanates. Isocyanates are highly reactive compounds that can be used in a variety of chemical reactions. 4-Chloro-2-isocyano-1-methoxybenzene is a precursor to isocyanates and can be used to generate a wide range of isocyanates for use in organic synthesis.

Biochemical And Physiological Effects

There are no known biochemical or physiological effects of 4-Chloro-2-isocyano-1-methoxybenzene. However, it is important to note that 4-Chloro-2-isocyano-1-methoxybenzene is a highly reactive compound and should be handled with care.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Chloro-2-isocyano-1-methoxybenzene is its versatility. It can be used to generate a wide range of isocyanates for use in organic synthesis. However, one of the limitations of 4-Chloro-2-isocyano-1-methoxybenzene is its reactivity. It is a highly reactive compound that can be difficult to handle.

Future Directions

There are several future directions for the use of 4-Chloro-2-isocyano-1-methoxybenzene in scientific research. One potential area of research is the development of new methods for the synthesis of isocyanates using 4-Chloro-2-isocyano-1-methoxybenzene. Another area of research is the development of new heterocyclic compounds using 4-Chloro-2-isocyano-1-methoxybenzene as a precursor. Additionally, 4-Chloro-2-isocyano-1-methoxybenzene could be used in the development of new drugs and pharmaceuticals.

Synthesis Methods

The synthesis of 4-Chloro-2-isocyano-1-methoxybenzene can be achieved through several methods. One of the most common methods is the reaction of 4-chloro-2-nitroanisole with triphosgene in the presence of triethylamine. Another method involves the reaction of 4-chloro-2-nitroanisole with phosgene in the presence of triethylamine. Both methods yield high purity 4-Chloro-2-isocyano-1-methoxybenzene.

Scientific Research Applications

4-Chloro-2-isocyano-1-methoxybenzene has several applications in scientific research. It is widely used as a reagent in organic synthesis, particularly in the synthesis of isocyanates. It is also used in the preparation of various heterocyclic compounds. 4-Chloro-2-isocyano-1-methoxybenzene is a versatile compound that has been found to have several applications in the field of organic chemistry.

properties

CAS RN

1930-95-6

Product Name

4-Chloro-2-isocyano-1-methoxybenzene

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

4-chloro-2-isocyano-1-methoxybenzene

InChI

InChI=1S/C8H6ClNO/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5H,2H3

InChI Key

IJPJMQBUSZVYEA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)[N+]#[C-]

Canonical SMILES

COC1=C(C=C(C=C1)Cl)[N+]#[C-]

synonyms

Phenyl isocyanide, 5-chloro-2-methoxy- (7CI, 8CI)

Origin of Product

United States

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